![molecular formula C19H22ClN3O B5017595 N-(2-chlorobenzyl)-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B5017595.png)
N-(2-chlorobenzyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-chlorobenzyl)-2-(4-phenyl-1-piperazinyl)acetamide and similar compounds involves chloroacetylation of amines and subsequent reactions with phenylpiperazine. Such synthetic routes are designed to introduce specific functional groups that enhance the compound's biological activity and solubility (Verma, Kumar, & Kumar, 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods. Crystallographic studies have provided insights into the conformational preferences and intermolecular interactions of these molecules, revealing how structural modifications can influence biological activity and interaction with biological targets (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014).
Chemical Reactions and Properties
This compound and its analogs undergo various chemical reactions that modify their pharmacological properties. For example, the introduction of sulfonamide or sulfonyl groups has been explored to enhance the compounds' antimicrobial and antifungal activities, indicating the versatility of the core structure for generating derivatives with diverse biological functions (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Physical Properties Analysis
The synthesis and structural optimization of these compounds are often guided by their physical properties, such as solubility and stability. Enhancing aqueous solubility and oral absorption is a critical focus in the development of these compounds for potential clinical application, as demonstrated in the development of aqueous-soluble inhibitors related to the core structure of this compound (Shibuya et al., 2018).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-9-5-4-6-16(18)14-21-19(24)15-22-10-12-23(13-11-22)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTYGEAXTVIQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。